![molecular formula C15H14BNO4 B3022750 6-Methyl-2-(naphthalen-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1257648-36-4](/img/structure/B3022750.png)
6-Methyl-2-(naphthalen-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Description
Synthesis Analysis
The synthesis of various naphthalene derivatives has been explored in the provided studies. In the first study, novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-dione derivatives were synthesized with potential anticonvulsant properties. The process involved alkylation of 1H-imidazole or substituted piperazine, condensation reactions, and cyclocondensation reactions to produce a range of compounds, including cyclic pyrazole products and diazaspirononane derivatives. These compounds were characterized using analytical and spectral data .
Molecular Structure Analysis
The molecular structure of the synthesized compounds was characterized using various techniques. In the second study, methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate was analyzed using X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-VIS), and nuclear magnetic resonance (NMR). Theoretical calculations were performed using density functional theory (DFT) to gain insights into the local and global chemical activities of the molecule, revealing its electrophilic and nucleophilic nature .
Chemical Reactions Analysis
The third study presented a cascade reaction involving benzoyl sulfoxonium ylides and α-diazocarbonyl compounds catalyzed by Rh(III). This reaction led to the formation of highly functionalized naphthalenones with a β-ketosulfoxonium ylide moiety. The resulting naphthalenone derivative was a versatile intermediate for synthesizing various functionalized naphthalene derivatives, including substituted 1-naphthol and naphthalen-1,2-dione .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized naphthalene derivatives were extensively studied. Theoretical calculations in the second study provided detailed information about the molecular and chemical properties, including frontier molecular orbitals (FMOs), hardness and softness parameters, and local and global chemical activity descriptors. Non-linear optical behaviors were also examined, assessing the total dipole moment, mean polarizability, and first-order hyperpolarizability values .
properties
IUPAC Name |
6-methyl-2-naphthalen-2-yl-1,3,6,2-dioxazaborocane-4,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BNO4/c1-17-9-14(18)20-16(21-15(19)10-17)13-7-6-11-4-2-3-5-12(11)8-13/h2-8H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHKLPUIBULVIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(naphthalen-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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